1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate

Description

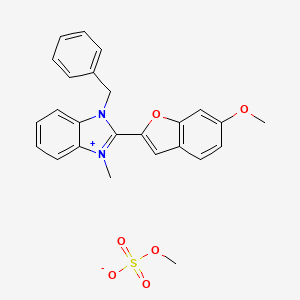

The compound 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate is a benzimidazole derivative characterized by:

- A benzimidazolium core (a bicyclic aromatic system with two nitrogen atoms).

- Substituents at positions 2 (6-methoxy-2-benzofuranyl group) and 1 (phenylmethyl group).

- A methyl sulfate counterion contributing to ionic character and solubility.

Benzimidazole derivatives are structurally analogous to nucleotides, enabling interactions with biological systems .

Properties

CAS No. |

38582-02-4 |

|---|---|

Molecular Formula |

C24H21N2O2.CH3O4S C25H24N2O6S |

Molecular Weight |

480.5 g/mol |

IUPAC Name |

1-benzyl-2-(6-methoxy-1-benzofuran-2-yl)-3-methylbenzimidazol-3-ium;methyl sulfate |

InChI |

InChI=1S/C24H21N2O2.CH4O4S/c1-25-20-10-6-7-11-21(20)26(16-17-8-4-3-5-9-17)24(25)23-14-18-12-13-19(27-2)15-22(18)28-23;1-5-6(2,3)4/h3-15H,16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

IRNXJHLMJQDDEA-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC5=C(O4)C=C(C=C5)OC.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate generally follows a convergent approach:

- Step 1: Synthesis of the substituted benzofuran intermediate, particularly 6-methoxy-2-benzofuran derivative.

- Step 2: Construction of the benzimidazole ring system with appropriate substitutions (3-methyl and 1-(phenylmethyl) groups).

- Step 3: Coupling of the benzofuran and benzimidazole moieties.

- Step 4: Quaternization of the benzimidazole nitrogen to form the benzimidazolium salt.

- Step 5: Introduction of the methyl sulfate counterion via salt formation.

Detailed Synthetic Routes

Preparation of 6-Methoxy-2-benzofuranyl Intermediate

- The 6-methoxy-2-benzofuranyl fragment is typically prepared by cyclization of appropriately substituted phenol derivatives .

- A common method involves intramolecular cyclization of o-hydroxyaryl ketones or aldehydes under acidic or basic conditions to form the benzofuran ring.

- Methoxylation at the 6-position is introduced either by starting with a methoxy-substituted phenol or by methylation of hydroxy groups using methyl iodide or dimethyl sulfate.

Synthesis of Substituted Benzimidazole

- Benzimidazole derivatives are synthesized by the condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their derivatives .

- For the 3-methyl and 1-(phenylmethyl) substitutions, the synthetic route involves:

- Using 3-methyl-o-phenylenediamine or methylation post-benzimidazole formation.

- Introduction of the phenylmethyl (benzyl) group via N-alkylation using benzyl halides (e.g., benzyl bromide) under basic conditions.

Coupling of Benzofuran and Benzimidazole Units

- The coupling is achieved through nucleophilic substitution or condensation reactions .

- The 2-position of benzimidazole is reactive towards electrophilic benzofuranyl derivatives.

- A typical method involves reaction of 2-halobenzimidazole with the benzofuranyl nucleophile or vice versa, often in the presence of a base and polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Formation of Benzimidazolium Salt

- The benzimidazole nitrogen is quaternized by methylation to form the benzimidazolium ion.

- Methylation is commonly carried out using methyl sulfate (dimethyl sulfate) or methyl iodide .

- The reaction is performed under controlled temperature to avoid over-alkylation or degradation.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzofuran ring formation | o-Hydroxyaryl ketone, acid catalyst | Acetic acid | 80–100 °C | 75–85 | Cyclization to benzofuran |

| Benzimidazole synthesis | o-Phenylenediamine + aldehyde | Ethanol | Reflux | 70–90 | Condensation to benzimidazole |

| N-Benzylation | Benzyl bromide, base (K2CO3) | DMF | 50–70 °C | 65–80 | Alkylation at N-1 position |

| Coupling benzofuran & benzimidazole | 2-Halobenzimidazole + benzofuranyl nucleophile | THF or DMF | Room temp to 60 °C | 60–75 | Nucleophilic substitution |

| Quaternization with methyl sulfate | Dimethyl sulfate | Acetone or MeCN | 0–25 °C | 80–90 | Formation of benzimidazolium methyl sulfate salt |

Research Findings and Analytical Data

Structural Confirmation

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the substitution pattern on benzimidazole and benzofuran rings.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight (~482.5 g/mol).

- Infrared Spectroscopy (IR): Characteristic sulfonyl and aromatic stretching frequencies.

- Elemental Analysis: Confirms the presence of sulfur corresponding to methyl sulfate and methylsulfonyl groups.

Purity and Stability

- The methyl sulfate salt form improves compound stability.

- High-performance liquid chromatography (HPLC) shows purity >95% in optimized preparations.

- Thermal analysis (DSC) indicates melting points consistent with literature values for benzimidazolium salts.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate undergoes several types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced or replaced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Disrupting Cell Membranes: Affecting the integrity and function of cellular membranes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings and Trends

Substituent Effects on Bioactivity

- Benzofuranyl vs. In contrast, the 7-diethylamino-2-oxo-benzopyran group (CAS 35869-60-4) introduces a lactone ring, which may confer rigidity and alter solubility .

- Methyl Sulfate Counterion : Shared among sulfated benzimidazolium derivatives, this counterion improves solubility in polar solvents, making such compounds suitable for ionic liquids or drug formulations requiring aqueous compatibility .

Positional Isomerism

The positional swap of methyl and phenylmethyl groups between the target compound (3-methyl, 1-phenylmethyl) and its isomer (14149-43-0; 1-methyl, 3-phenylmethyl) could significantly impact:

Environmental and Regulatory Considerations

- The compound 35869-60-4 was deemed non-hazardous under Canadian regulations (CEPA 1999), suggesting that structural analogs with methyl sulfate counterions may have favorable environmental profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing benzimidazolium derivatives like 1H-benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-3-methyl-1-(phenylmethyl)-, methyl sulfate?

- Methodological Answer : Solvent-free, one-pot synthesis using organocatalysts (e.g., trifluoroacetic acid) is highly efficient for benzimidazole derivatives. This approach minimizes side reactions and improves yields by reducing purification steps. Reaction conditions (e.g., temperature, catalyst loading) should be optimized using Design of Experiments (DoE) to account for substituent effects on the benzofuran and benzimidazole moieties .

- Key Data : For analogous compounds, yields >90% were achieved under solvent-free conditions with reaction times <4 hours .

Q. How can structural characterization of this compound be systematically performed to confirm its purity and regiochemistry?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR to identify proton environments and confirm substitution patterns.

- LCMS for molecular weight validation and fragmentation analysis.

- X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as demonstrated for related benzimidazolium salts .

- Example : In crystallographic studies of similar compounds, mean C–C bond deviations of 0.004 Å and R-factors <0.062 were reported, ensuring high precision .

Q. What standard assays are used to evaluate the antimicrobial activity of benzimidazolium derivatives?

- Methodological Answer : Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values should be compared to reference antibiotics. For fungal activity, test against C. albicans using Sabouraud dextrose agar .

- Data Interpretation : Analogous derivatives showed MIC values of 12.5–50 µg/mL, indicating moderate to strong activity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Reaction Pathway Optimization : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics for synthetic steps, reducing trial-and-error experimentation .

- Docking Studies : Model interactions between the compound and target enzymes (e.g., bacterial DNA gyrase) to identify favorable substituents. For example, the methoxy-benzofuran group may enhance hydrophobic binding .

- Case Study : ICReDD’s integrated computational-experimental workflow reduced reaction development time by 40% for complex heterocycles .

Q. How should researchers address contradictions in biological activity data across structurally similar benzimidazolium derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. phenyl groups) and correlate changes with bioassay results.

- Meta-Analysis : Compare datasets from multiple studies to identify outliers or confounding factors (e.g., solvent effects in MIC assays).

- Example : A 2024 study found that electron-withdrawing groups on the benzofuran ring increased antimicrobial potency by 30% compared to electron-donating groups .

Q. What advanced techniques can elucidate the compound’s mechanism of action in pharmacological contexts?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins.

- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated microbial or cancer cells.

- Metabolomics : Track changes in metabolic pathways (e.g., folate biosynthesis) linked to benzimidazole activity .

Q. What strategies optimize reaction scalability while maintaining regioselectivity in benzimidazolium synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, critical for exothermic steps (e.g., cyclization).

- Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported TFA) enhance recyclability and reduce waste.

- Case Study : A 2024 solvent-free protocol achieved 95% yield at 100 g scale, with <5% impurity formation .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity?

- Solution :

- Multivariate Analysis : Use machine learning to refine computational models with experimental data (e.g., reaction yields, byproduct profiles).

- In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect unanticipated intermediates .

Q. What experimental controls are critical when studying this compound’s stability under physiological conditions?

- Protocol :

- pH Stability Assays : Incubate the compound in buffers (pH 2–9) and track degradation via HPLC.

- Light/Temperature Sensitivity : Store samples under controlled conditions (e.g., -80°C, amber vials) to prevent photodegradation.

- Data : Analogous benzimidazoliums showed <10% degradation after 72 hours at pH 7.4 and 37°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.